3'-Adenylic acid

Description

Historical Perspectives in the Discovery and Initial Academic Investigations of 3'-Adenylic Acid

The history of nucleotide discovery is intertwined with the investigation of biological extracts. While the isolation of nucleotides from muscle extracts dates back to the mid-19th century with the isolation of inosinic acid by Liebig in 1847, the specific identification and characterization of different adenylic acid isomers, including the 3' form, came later as analytical techniques advanced. ttu.ee Early research into "adenylic acid" often referred to preparations that likely contained a mixture of isomers, with 5'-adenylic acid being the most abundant and functionally prominent in primary energy metabolism studies. wikipedia.orgttu.ee The recognition of distinct adenylic acid isomers and the determination of the phosphate (B84403) group's position were crucial steps in understanding their specific biological roles. Research in the early 20th century, particularly involving the hydrolysis of nucleic acids and muscle extracts, helped to differentiate between 2'-, 3'-, and 5'-adenylic acids. ttu.ee The enzymatic hydrolysis of RNA using enzymes like phosphodiesterase from sources such as snake venom, actinomyces, and yeasts proved instrumental in yielding nucleoside 5'-phosphates, which were then compared to nucleotides isolated from tissues like muscle. ttu.ee This comparative analysis, along with acid hydrolysis studies that yielded specific ribose phosphates, allowed researchers to deduce the position of the phosphate group in different adenylic acid preparations. ttu.ee

Evolution of Research Paradigms and Fundamental Questions Regarding this compound's Role in Biology

Initial research paradigms surrounding adenylic acids were heavily focused on their role in energy metabolism, particularly in muscle tissue, where 5'-adenylic acid is a key component of ATP, ADP, and AMP, central to energy transfer. ontosight.aiwikipedia.orgresearchgate.net However, as biochemical investigation evolved, the presence of this compound in various biological sources, including yeast and mammalian tissues, prompted questions about its specific functions beyond the well-established roles of 5'-AMP. chemicalbook.comnih.govresearchgate.net The discovery of enzymes capable of hydrolyzing cyclic nucleotides, such as 2',3'-cAMP, into 2'-AMP and 3'-AMP highlighted a metabolic pathway involving 3'-AMP. chemicalbook.com This raised fundamental questions about the enzymes involved in its synthesis and degradation, and whether 3'-AMP itself possessed unique signaling or regulatory roles. chemicalbook.com The understanding of 3'-AMP as a component of RNA, released upon RNA hydrolysis, also directed research towards its potential involvement in RNA processing and degradation pathways. biosynth.comttu.ee Furthermore, its identification as a metabolite in various organisms, including Escherichia coli, mice, and humans, spurred investigations into its specific metabolic fates and potential physiological effects in different biological systems. chemicalbook.comnih.govhmdb.ca

Current Interdisciplinary Research Directions and Significance of this compound Studies

Current research on this compound spans multiple disciplines, reflecting its diverse implications in biological systems. Investigations continue into its role as a metabolite and its involvement in specific metabolic pathways. chemicalbook.comnih.govhmdb.ca For example, studies have explored the hepatic changes in adenine (B156593) nucleotide levels, including 3'-AMP, in conditions like streptozotocin-induced diabetes in mice, suggesting a link between mitochondrial 3'-AMP forming enzyme activity and pathophysiological changes in mitochondrial function. ebi.ac.uk Research also focuses on the enzymes that produce and metabolize 3'-AMP, such as metal-dependent phosphodiesterases that hydrolyze 2',3'-cAMP. chemicalbook.com

Beyond metabolism, the significance of this compound in RNA biology is an active area of research. Studies have demonstrated that the presence of a 3' terminal adenylic acid residue on certain small RNAs, such as U6 snRNA and 5S rRNA, can prevent their uridylation, suggesting a regulatory role for 3' adenylation in small RNA processing and modification. nih.gov This highlights a competition between adenylation and uridylation processes at the 3' end of some small RNAs. nih.gov

Furthermore, this compound and its derivatives are being explored for potential biological activities and applications. Research has investigated the effects of AMP derivatives on cyclic AMP levels in cell lines, indicating potential roles in cellular signaling. chemsrc.com While historically, adenylic acid (referring broadly to AMP isomers) was investigated for therapeutic applications, such as a vasodilator, and subsequently withdrawn due to safety and efficacy concerns, current research directions are distinct and focus on its fundamental biological roles and potential as a target or modulator in specific pathways. solubilityofthings.comdrugbank.com The study of its interaction with proteins, such as muscle phosphorylase a, also continues to provide insights into its biochemical properties. acs.org The detection of 3'-AMP in certain foods has also been noted, suggesting potential as a biomarker for consumption. hmdb.ca

The interdisciplinary nature of this compound research is evident in studies combining biochemical analysis, molecular biology techniques, and investigations in various organisms to understand its synthesis, degradation, regulatory functions, and potential implications in health and disease.

Structure

3D Structure

Properties

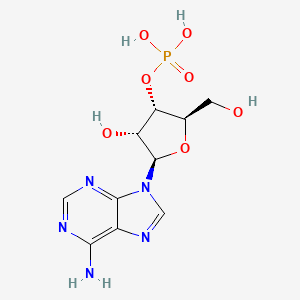

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQVTSROQXJCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-21-9 | |

| Record name | 3'-Adenylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Metabolic Pathways of 3 Adenylic Acid

De Novo Synthesis Pathways Contributing to 3'-Adenylic Acid Pool Formation

The de novo synthesis of purine (B94841) nucleotides, including adenosine (B11128) monophosphate, begins with the molecule ribose-5-phosphate. Through a series of enzymatic reactions, this precursor is converted to inosine (B1671953) 5'-monophosphate (IMP). libretexts.orgnih.gov IMP then serves as a branch point for the synthesis of either adenosine 5'-monophosphate (AMP) or guanosine (B1672433) 5'-monophosphate (GMP). libretexts.orgnih.gov The synthesis of AMP from IMP involves the incorporation of aspartate and requires energy supplied by GTP. libretexts.org

While the primary product of the de novo pathway is 5'-AMP, the formation of this compound directly through this pathway is not a standard route. The de novo pathway is primarily oriented towards the synthesis of 5'-nucleotides, which are the building blocks of nucleic acids and central to energy metabolism.

Salvage Pathways and Recycling Mechanisms for this compound Precursors

Nucleotide salvage pathways are crucial for recycling pre-existing purine bases and nucleosides to form nucleotides, offering a more energy-efficient alternative to de novo synthesis. studysmarter.co.uknih.gov Free purine bases like adenine (B156593), guanine, and hypoxanthine (B114508) can be converted back into their corresponding nucleotides through phosphoribosylation reactions. nih.gov Adenine, for instance, is salvaged to AMP by the enzyme adenine phosphoribosyltransferase (APRT), utilizing phosphoribosyl pyrophosphate (PRPP) as a substrate. nih.govwikipedia.org

Interconversion Pathways of this compound within Nucleotide Metabolism

Nucleotides undergo various interconversion reactions within cellular metabolism to maintain appropriate levels of different nucleotide species. While 5'-AMP is readily interconverted with ADP and ATP, the interconversion of this compound has specific characteristics.

The primary energy currency of the cell is ATP, which can be hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), or to AMP and pyrophosphate (PP). wikipedia.org ADP can also be converted to AMP and ATP through the action of adenylate kinase (myokinase) in a reversible reaction: 2 ADP <=> ATP + AMP. wikipedia.orgwikipedia.org These reactions primarily involve 5'-AMP.

The formation of this compound directly from ATP or ADP in a manner analogous to 5'-AMP production is not a central theme in standard energy metabolism. However, 3'-AMP can be produced from the hydrolysis of 2',3'-cyclic AMP by metal-dependent phosphodiesterases. chemicalbook.comchemicalbook.com This suggests a pathway for 3'-AMP formation linked to cyclic nucleotide metabolism rather than direct hydrolysis of ATP or ADP's high-energy bonds.

Unlike 5'-AMP, which plays a direct role in energy metabolism through its phosphorylation to ADP and ATP and its allosteric regulation of enzymes like AMP-activated protein kinase (AMPK) wikipedia.org, this compound's role in classic energy transfer reactions (like glycolysis or oxidative phosphorylation) is not prominent. AMP, particularly 5'-AMP, binds to the γ-subunit of AMPK, leading to the activation of this kinase, which in turn regulates catabolic and anabolic pathways to maintain cellular energy balance. wikipedia.org

While 3'-AMP is a form of adenylic acid, its specific involvement in the direct energy currency interconversions (ATP/ADP/AMP cycle) and the primary regulation of energy homeostasis via pathways like the AMPK pathway is not as established as that of 5'-AMP. Research indicates that 3'-AMP may have roles in other cellular processes, such as inhibiting the proliferation of vascular smooth muscle and glomerular mesangial cells via A2B receptors, suggesting a role in adenosine-based cell regulation. chemicalbook.comchemicalbook.com

Catabolic Pathways and Degradation Mechanisms of this compound

Nucleotide catabolism involves the breakdown of nucleotides into smaller components, which can then be excreted or further metabolized. studysmarter.co.ukwikipedia.org Purine nucleotide catabolism ultimately leads to the formation of uric acid in humans. nih.govutah.edu

The degradation of purine nucleotides often begins with the removal of the phosphate group by nucleotidases, yielding the corresponding nucleoside. libretexts.orgutah.edu For AMP (typically 5'-AMP), this would produce adenosine. Adenosine can then be deaminated to inosine by adenosine deaminase. libretexts.orgutah.edu

The enzymatic hydrolysis of this compound involves the removal of the phosphate group at the 3' position of the ribose sugar. This reaction is catalyzed by specific phosphodiesterases or nucleotidases that can act on a phosphate group in the 3' position. While general nucleotidases often act on 5'-monophosphates, enzymes with specificity for 3'-nucleotides exist. For example, 3'-nucleotidase specifically hydrolyzes 3'-nucleotides to yield a nucleoside and inorganic phosphate. The hydrolysis of 2',3'-cyclic AMP by metal-dependent phosphodiesterases produces 3'-AMP, and further hydrolysis of 3'-AMP would involve the removal of the 3'-phosphate. chemicalbook.comchemicalbook.com

Data on the specific enzymes solely responsible for the catabolism of this compound, as opposed to general nucleotidases with broader specificity, are areas of ongoing research. However, the principle of enzymatic hydrolysis to remove the phosphate group is a common step in nucleotide degradation pathways. utah.edu

Conversion to Inosine Monophosphate (IMP) and Downstream Products

The metabolic fate of 3'-AMP differs from that of 5'-AMP. While 5'-AMP is efficiently converted to inosine monophosphate (IMP) by AMP deaminase wikipedia.orgnih.govpsu.edu, the direct conversion of 3'-AMP to IMP is less common. However, some evidence suggests that enzymes with adenosine deaminase activity can act on adenylic acids. An adenosine deaminase with higher activity towards this compound compared to 5'-adenylic acid has been observed nih.gov. This indicates a potential, albeit perhaps less prominent than for 5'-AMP, pathway for 3'-AMP deamination to 3'-IMP.

Furthermore, studies in intact organs have shown that 3'-AMP can be converted to adenosine and inosine nih.gov. This suggests a pathway where 3'-AMP is first dephosphorylated to adenosine, which is then deaminated to inosine by adenosine deaminase psu.edu. Inosine can subsequently be converted to IMP by inosine kinase or phosphoribosyltransferase, or it can be further catabolized psu.edu.

Downstream of IMP, the de novo purine synthesis pathway can lead to the formation of AMP and GMP columbia.edu. However, starting from 3'-AMP, which is typically a degradation product, the more direct metabolic flow is likely towards dephosphorylation and deamination rather than re-entry into the main nucleotide synthesis pathways as a precursor for AMP or GMP synthesis via IMP.

Fate of Adenine and Ribose Moieties from this compound Catabolism

The catabolism of this compound involves the breakdown of its constituent parts: the phosphate group, the ribose sugar, and the adenine base.

The initial step in 3'-AMP catabolism is often the removal of the phosphate group by nucleotidases, yielding adenosine and inorganic phosphate uniprot.orgqmul.ac.uk. Various nucleotidases exist, and some, like the SurE protein in Shigella flexneri, exhibit activity towards 3'-monophosphates uniprot.org. However, the specificity of different nucleotidases for 3'-AMP varies pnas.org.

Once adenosine is formed, it can be deaminated to inosine by adenosine deaminase psu.edu. Inosine then undergoes phosphorolysis catalyzed by purine nucleoside phosphorylase, releasing hypoxanthine and ribose 1-phosphate psu.edu.

The adenine base, if released directly from 3'-AMP or adenosine catabolism (though deamination to hypoxanthine is more common), can potentially be salvaged by adenine phosphoribosyltransferase (APRT) to form AMP (likely 5'-AMP in this salvage pathway) researchgate.net. However, the predominant catabolic route for the purine base derived from 3'-AMP leads to hypoxanthine.

Hypoxanthine is further oxidized to xanthine (B1682287), and then to uric acid, primarily by the enzyme xanthine oxidase wikipedia.orgpsu.edu. Uric acid is the final end product of purine catabolism in humans and is excreted from the body wikipedia.org.

The ribose moiety, released as ribose 1-phosphate, can be converted to ribose 5-phosphate. Ribose 5-phosphate is an intermediate in the pentose (B10789219) phosphate pathway and can be utilized for the synthesis of nucleotides or further metabolized for energy production psu.edu. The inorganic phosphate released during dephosphorylation can be reutilized in various cellular processes.

The catabolic pathway for 3'-AMP can be summarized as follows: 3'-AMP → Adenosine + Phosphate (catalyzed by 3'-nucleotidases) Adenosine → Inosine + Ammonia (catalyzed by adenosine deaminase) Inosine → Hypoxanthine + Ribose 1-phosphate (catalyzed by purine nucleoside phosphorylase) Hypoxanthine → Xanthine (catalyzed by xanthine oxidase) Xanthine → Uric acid (catalyzed by xanthine oxidase)

Alternatively, a less characterized pathway might involve direct deamination of 3'-AMP to 3'-IMP nih.gov, followed by dephosphorylation of 3'-IMP to inosine.

Global Regulatory Mechanisms Governing this compound Homeostasis

The intracellular concentration of this compound is subject to regulatory mechanisms, although these are not as extensively characterized as those for 5'-AMP. The primary source of 3'-AMP is RNA degradation, suggesting that processes influencing RNA turnover can impact 3'-AMP levels nih.gov. Enzymes involved in RNA hydrolysis, such as phosphodiesterases that produce 3'-nucleotides from cyclic nucleotides, play a role in its generation sigmaaldrich.comnih.gov.

3'-AMP is known to act as an intracellular inhibitor of adenylyl cyclases sigmaaldrich.comnih.gov. Adenylyl cyclases are responsible for synthesizing cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways frontiersin.org. By inhibiting adenylyl cyclases, 3'-AMP can modulate intracellular cAMP levels, thereby influencing downstream signaling cascades. The sensitivity of adenylyl cyclases to 3'-AMP varies among different tissues nih.gov.

Tissue levels of 3'-AMP are not uniform, indicating tissue-specific regulation of its metabolism or turnover. Studies in rats have shown significant variations in 3'-AMP content across different tissues, with the spleen exhibiting the highest levels and skeletal muscle having very low levels nih.gov. Furthermore, physiological conditions can influence 3'-AMP levels; for instance, liver 3'-AMP content increased in diabetic rats and was normalized by insulin (B600854) treatment nih.gov.

The enzymes responsible for degrading 3'-AMP, such as 3'-nucleotidases and adenosine deaminase (acting on adenosine produced from 3'-AMP), are also key regulators of its homeostasis. The activity and regulation of these enzymes would directly impact the rate at which 3'-AMP is removed from the cellular pool.

Research in Leishmania infantum parasites has revealed a feedback mechanism where 3'-AMP inhibits the activity of a 3'-nucleotidase/nuclease enzyme nih.gov. This suggests a potential regulatory loop where the accumulation of 3'-AMP can downregulate its own degradation, helping to maintain its intracellular concentration.

While 5'-AMP is a well-established regulator of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status wikipedia.orgtargetmol.com, current literature does not strongly indicate a direct role for 3'-AMP in the regulation of AMPK. The primary regulatory roles identified for 3'-AMP are related to its inhibitory effect on adenylyl cyclases and its potential involvement in linking nucleic acid metabolism to cellular signaling nih.gov.

Enzymology and Catalytic Mechanisms Involving 3 Adenylic Acid

Enzymes Directly Acting Upon 3'-Adenylic Acid as Substrate or Product

Enzymes that directly metabolize or produce 3'-AMP are integral to nucleic acid processing pathways. Key players in this category include specific phosphodiesterases and RNA ligases, which handle the unique chemical structure of the 3'-phosphate group on the ribose sugar.

A prominent class of enzymes with activity relevant to this compound are the 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases). plos.org These enzymes are notably abundant in the myelin sheath of the vertebrate nervous system and belong to the 2H phosphoesterase superfamily. plos.orgnih.gov While their primary characterized in vitro activity is the hydrolysis of 2',3'-cyclic nucleotides to produce 2'-nucleotides, the enzyme family is defined by its 3'-phosphodiesterase activity. plos.orgwikipedia.org This function is critical in pathways involving RNA processing and repair.

CNPases are characterized by a catalytic core composed of three alpha-helices and nine beta-strands. wikipedia.org A defining feature of the broader 2H phosphoesterase superfamily, to which CNPase belongs, is the presence of two conserved HxT/Sx motifs within the active site, where 'x' represents a hydrophobic amino acid residue. plos.org These motifs are crucial for the catalytic activity that involves the cleavage of the phosphodiester bond. Though found in various tissues, CNPase concentration is highest in oligodendrocytes and Schwann cells, where it can constitute up to 4% of the total myelin protein. plos.org

The catalytic mechanism of 2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases) is proposed to be analogous to the second step of the reaction mechanism of RNase A. wikipedia.org This process involves the hydrolysis of a phosphodiester bond. In the context of CNPase, the enzyme catalyzes the hydrolysis of the bond between the phosphate (B84403) and the 3'-hydroxyl group of the ribose in 2',3'-cyclic nucleotides. nih.gov

The table below summarizes key enzymes involved in metabolism related to this compound termini.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Cofactor(s) |

| 3'-Phosphodiesterase | 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) | 2',3'-cyclic nucleotides | 2'-nucleotides | None specified |

| RNA Ligase | RtcB RNA Ligase | RNA with 2',3'-cyclic phosphate, RNA with 5'-OH | Ligated RNA, GMP | GTP, Mn²⁺ |

| RNA Ligase | T4 RNA Ligase 2 (Rnl2) | RNA with 3'-OH, RNA with 5'-PO₄ | Ligated RNA, AMP, PPi | ATP |

The three-dimensional structures of enzymes provide critical insights into their catalytic mechanisms. X-ray crystallography has been instrumental in visualizing the active sites of enzymes that interact with adenylic acid and its derivatives.

Crystal structures of the phosphodiesterase domain of mouse CNPase have been solved, revealing the binding mode of nucleotide ligands within the active site. plos.org Although the structure was determined with the product 2'-AMP, it provides a detailed model for how the enzyme accommodates the adenosine (B11128) monophosphate moiety during its catalytic cycle. The active site is located within a core structure characterized by conserved HxTx motifs. plos.org Structural comparisons between different CNPase crystals highlight flexible loops that are believed to play a role in substrate recognition and binding. plos.orgmerckmillipore.com

Similarly, crystal structures of RNA ligases, such as T4 RNA ligase 2 (Rnl2) and the archaeal RtcB, have been determined. The structure of the Rnl2 ligase domain was solved with AMP bound at the active site, revealing a shared fold and catalytic mechanism with DNA ligases and mRNA capping enzymes. nih.govresearchgate.net For RtcB, crystal structures in complex with Mn²⁺ and covalently bound GMP have been solved at high resolution. pnas.org These structures show two Mn²⁺ ions at the active site and an arrangement of sulfate ions that map the likely binding sites for the RNA phosphate backbone, providing a structural basis for its unique ability to ligate RNA ends with a 3'-phosphate. pnas.org

Allosteric Regulation and Modulation of this compound Related Enzymes

Allosteric regulation is a fundamental biological mechanism where a molecule binds to an enzyme at a site other than the active site (the allosteric site), causing a conformational change that either increases or decreases the enzyme's activity. wikipedia.orgchemistrytalk.org This form of regulation allows cells to control metabolic pathways efficiently, often through feedback inhibition where a downstream product regulates an upstream enzyme. chemistrytalk.org

While its isomer, 5'-Adenylic acid (5'-AMP), is a well-known allosteric activator for key metabolic enzymes like phosphofructokinase 1 and AMP-activated protein kinase (AMPK), specific allosteric roles for this compound are not as extensively documented in literature. chemistrytalk.orgnih.gov The regulation of enzymes involved in 3'-AMP metabolism, however, is critical. For instance, phosphodiesterases, a broad family of enzymes that hydrolyze phosphodiester bonds, are often subject to complex regulatory mechanisms. wikipedia.org These can include modulation by second messengers or interaction with other proteins. While direct allosteric modulation by 3'-AMP is not a widely cited mechanism, the enzymes that produce or consume it are integrated into cellular regulatory networks. For example, the activity of certain phosphodiesterases can be influenced by compounds that act as allosteric modulators, thereby affecting the levels of cyclic nucleotides and, indirectly, their linear monophosphate products. nih.gov

Enzyme Engineering Approaches for Manipulating this compound Pathways in Research Models

Enzyme engineering involves modifying an enzyme's structure to alter its characteristics, such as stability, specific activity, or substrate specificity. caltech.edu These techniques are central to metabolic engineering, where cellular pathways are redesigned to produce valuable chemicals or fuels. caltech.edumdpi.com

For pathways involving this compound, enzyme engineering could be applied to manipulate the activity of key enzymes like CNPases or RNA ligases. For example, directed evolution or site-directed mutagenesis could be used to:

Alter Substrate Specificity: Modify the active site of a phosphodiesterase to enhance its activity towards specific 3'-phosphorylated substrates or to introduce novel catalytic functions.

Improve Catalytic Efficiency: Increase the turnover rate (kcat) or decrease the Michaelis constant (Km) of an RNA ligase to enhance the efficiency of RNA repair or circularization pathways in synthetic biology applications.

Enhance Stability: Engineer enzymes to be more resistant to degradation or denaturation, which is crucial for their use in in vitro diagnostic or therapeutic applications.

Another advanced approach is the creation of artificial enzyme channels or scaffolds. nih.gov By co-localizing enzymes that perform consecutive reactions in a pathway onto a synthetic protein or nucleic acid scaffold, metabolic flux can be increased by channeling substrates from one active site to the next. nih.gov In a research context, one could engineer a scaffold to bring an RNA processing enzyme and a 3'-phosphodiesterase into close proximity to study the coupling of RNA cleavage and subsequent nucleotide recycling. These synthetic biology tools offer powerful methods for investigating and manipulating the complex metabolic pathways connected to this compound. mdpi.com

Cellular and Molecular Functions of 3 Adenylic Acid

Role of 3'-Adenylic Acid in RNA Processing and Maturation

The post-transcriptional modification of RNA is a crucial step in gene expression, and this compound is a key player in the processing and maturation of several RNA species.

Unlike the well-known polyadenylation of messenger RNA (mRNA), which involves the addition of a long tail of adenine (B156593) residues, several smaller, non-coding RNA molecules undergo a distinct process of 3'-end adenylation. This typically involves the addition of a single adenylic acid residue. nih.govnih.govnih.govcambridge.org This modification has been observed in various small RNAs, including small nuclear RNAs (snRNAs) like U6, and Signal Recognition Particle (SRP) RNA. nih.govnih.govnih.govcambridge.org

For instance, in humans, approximately 70% of SRP and 7SK RNA molecules are found to have this post-transcriptional adenylation. nih.gov The process involves the removal of one or more nucleotides from the 3' end of the RNA, followed by the addition of a single adenylic acid residue. nih.gov This 3'-end adenylation of small RNAs is carried out by a different enzymatic machinery than that responsible for mRNA polyadenylation. nih.gov The enzyme that adds the single adenylic acid is, however, highly homologous to the poly(A) polymerase that polyadenylates mRNA. nih.gov

The adenylation of SRP RNA is considered an early event in the biogenesis of the signal recognition particle. nih.gov The machinery for this process is present in both the nucleus and the cytoplasm. nih.gov

Table 1: RNA Species Undergoing 3'-End Adenylation

| RNA Species | Type of Adenylation | Cellular Location of Adenylation Machinery | Percentage of Adenylated Molecules (in some cases) |

|---|---|---|---|

| Signal Recognition Particle (SRP) RNA | Single adenylic acid addition | Nucleus and Cytoplasm | ~70% in human |

| U6 small nuclear RNA (snRNA) | Single adenylic acid addition | Not specified | A small fraction |

| 7SK RNA | Single adenylic acid addition | Not specified | ~70% in human |

| 5S ribosomal RNA (rRNA) | Single adenylic acid addition | Not specified | A small fraction |

The addition of a this compound residue has significant implications for the stability and function of small RNAs. One of the key functions of this 3'-adenylation appears to be the negative regulation of 3'-uridylation, a competing process where uridylic acid residues are added to the 3' end. nih.govnih.govcambridge.org

Research has shown that small RNAs with a post-transcriptionally added adenylic acid residue at their 3' end are not readily uridylated. nih.govnih.govcambridge.org This suggests that adenylation can protect these RNAs from the degradation pathways that are often initiated by uridylation. nih.govnih.govcambridge.org Therefore, 3'-adenylation may serve as a protective cap against exonucleolytic decay, thereby enhancing the stability of these RNA molecules. researchgate.net While uracil (B121893) tails are generally associated with RNA degradation, adenine tails may have a protective role. researchgate.net

However, it is important to note that the presence of the post-transcriptionally added adenylic acid is not always an absolute requirement for the transport of these small RNAs from the nucleus to the cytoplasm. nih.gov

Mechanisms of this compound in Cellular Signaling Pathways

This compound, in its various forms including cyclic adenosine (B11128) monophosphate (cAMP), is a pivotal molecule in intracellular signal transduction, conveying information from the cell surface to internal components to elicit a cellular response.

Cyclic adenosine monophosphate (cAMP) is a well-known second messenger synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase. wikipedia.orgnih.gov The activity of adenylyl cyclase is often regulated by hormones and neurotransmitters binding to G protein-coupled receptors on the cell surface. nih.gov cAMP is a key signaling molecule involved in a vast array of biological processes, including memory, metabolism, gene regulation, and immune function. nih.gov

The signaling action of cAMP is terminated by its hydrolysis. The enzyme cyclic nucleotide phosphodiesterase catalyzes the conversion of cAMP into adenosine 5'-monophosphate (5'-AMP). While the direct, widespread generation of this compound from cAMP as a primary signaling event is less characterized than the generation of 5'-AMP, the broader family of adenosine monophosphates are central to cellular signaling.

This compound, as a form of adenosine monophosphate (AMP), plays a crucial role in cellular energy homeostasis through its interaction with AMP-activated protein kinase (AMPK). nih.govnih.gov AMPK is a critical energy sensor that is activated during times of metabolic stress, such as a decrease in the cellular ATP-to-AMP ratio. nih.govyoutube.com

When cellular energy levels are low, the concentration of AMP rises. AMP, along with adenosine diphosphate (B83284) (ADP), allosterically activates AMPK. nih.gov Once activated, AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (such as protein and fatty acid synthesis). youtube.comnih.gov

The regulatory role of the adenylate kinase system, which interconverts ATP, ADP, and AMP, is central to this process, ensuring that the AMP signal is effectively relayed to metabolic sensors like AMPK. nih.gov

Table 2: Role of AMPK in Metabolic Regulation

| Process | Effect of AMPK Activation | Downstream Target/Mechanism |

|---|---|---|

| Glucose Uptake | Increase | Activation of GLUT4 transporters |

| Fatty Acid Oxidation | Increase | Phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC) |

| Fatty Acid Synthesis | Decrease | Inhibition of ACC |

| Cholesterol Synthesis | Decrease | Inhibition of HMG-CoA reductase |

| Protein Synthesis | Decrease | Negative regulation of mTOR signaling |

| Glycogen (B147801) Synthesis | Decrease | Inhibition of glycogen synthase |

Intracellular Localization and Compartmentalization of this compound Pools

The enzymes and molecules involved in this compound-related signaling are not uniformly distributed throughout the cell but are often localized to specific subcellular compartments. This compartmentalization allows for precise spatial and temporal control of signaling pathways.

The enzyme adenylyl cyclase, which produces cAMP, is primarily located in the plasma membrane. nih.gov However, some studies have suggested its presence in intracellular compartments as well. nih.gov This localization to the plasma membrane is often within specific microdomains, such as caveolae, which are small invaginations of the plasma membrane. nih.gov The colocalization of adenylyl cyclase with other components of the cAMP signaling cascade, such as G proteins and protein kinase A, in these microdomains suggests that cAMP signaling occurs in a highly organized manner within restricted areas of the cell. nih.gov

Consequently, the pools of cAMP, and by extension its derivative adenosine monophosphates, are also likely to be compartmentalized. This allows for specific downstream effectors to be activated in distinct subcellular locations, leading to a targeted cellular response. For example, nuclear pools of AMPK have been observed, suggesting a direct role in regulating gene expression in response to cellular energy status. researchgate.net The translocation of components of the adenylate kinase-AMPK signaling axis between the cytoplasm and the nucleus during processes like the cell cycle further highlights the dynamic compartmentalization of these signaling molecules. researchgate.net

Interactions of this compound with Other Biomolecules in Regulatory Networks

This compound, also known as adenosine 3'-monophosphate (3'-AMP), is a ribonucleotide that plays a significant role in various cellular and molecular processes. Beyond its fundamental role as a monomeric unit of RNA, 3'-AMP is intricately involved in regulatory networks through its interactions with other key biomolecules, namely proteins and nucleic acids. These interactions are crucial for post-transcriptional gene regulation and the modulation of protein function.

Protein-3'-Adenylic Acid Binding Studies

The interaction between this compound and proteins is a key aspect of its regulatory function. These interactions can be both covalent, in the form of post-translational modifications, and non-covalent, leading to allosteric regulation or influencing protein complex formation.

A significant form of covalent interaction involving an adenylate group is AMPylation (or adenylylation). This post-translational modification involves the covalent attachment of an adenosine monophosphate (AMP) molecule to the side chain of an amino acid within a protein, typically tyrosine, threonine, or serine. This process is catalyzed by enzymes known as AMPylators. While the term AMPylation often refers to the transfer of AMP from ATP, the resulting linkage involves an adenylic acid moiety. This modification can profoundly alter the target protein's stability, enzymatic activity, and ability to bind to other molecules. For instance, some bacterial pathogens utilize AMPylation to manipulate host cell processes by modifying key signaling proteins like GTPases.

Non-covalent binding of adenylic acid to proteins is also a critical regulatory mechanism. Although many studies focus on the well-known allosteric regulator 5'-AMP, which activates AMP-activated protein kinase (AMPK) in response to low cellular energy levels, specific binding of 3'-AMP to proteins is also an area of active research. For example, certain adenine analogue-binding proteins have been identified that can bind adenosine and AMP in addition to cyclic AMP. These interactions can be inhibited by intracellular concentrations of other adenine nucleotides, suggesting a competitive binding environment that contributes to cellular regulation.

One well-characterized enzymatic interaction involving a covalent adenylate intermediate is that of RNA 3'-phosphate cyclase (RtcA) . This enzyme catalyzes the cyclization of RNA molecules with a 3'-phosphate group. The catalytic cycle involves the formation of a covalent enzyme-adenylate intermediate, where AMP is linked to the enzyme. Structural studies of the RtcA-AMP intermediate have revealed the specific binding pocket for the adenylate moiety, providing insights into the nucleotide specificity of the enzyme.

| Interaction Type | Protein/Enzyme Family | Description of Interaction | Functional Consequence |

|---|---|---|---|

| Covalent (AMPylation) | AMPylators (e.g., Fic domains) | Covalent attachment of an adenylic acid moiety to amino acid side chains (tyrosine, threonine, serine). | Alters protein stability, enzymatic activity, and cofactor binding. |

| Non-Covalent | Adenine Analogue-Binding Proteins | Competitive binding of 3'-AMP to regulatory sites. | Modulation of protein function in response to cellular nucleotide levels. |

| Covalent Intermediate | RNA 3'-phosphate cyclase (RtcA) | Formation of a covalent RtcA-AMP intermediate during the RNA cyclization reaction. | Essential for the catalytic activity of the enzyme. |

Role in Nucleic Acid Interactions (e.g., DNA, RNA)

This compound plays a crucial and dynamic role in the regulation of nucleic acid function, particularly in the post-transcriptional control of RNA. While there is limited evidence for the direct, non-incorporative interaction of free this compound with DNA, its role as a terminal modification on RNA molecules is well-established and has significant regulatory consequences.

The process of 3'-adenylation , the addition of one or more adenylic acid residues to the 3'-end of an RNA molecule, is a key regulatory mechanism for various classes of RNA, including microRNAs (miRNAs) and other non-coding RNAs. escholarship.org This modification is carried out by non-canonical poly(A) polymerases, such as PAPD4 (also known as GLD-2) and PAPD5. nih.govpnas.org

The functional outcome of 3'-adenylation can be context-dependent. In some cases, it promotes RNA stability. For example, the liver-specific miR-122 is stabilized by the addition of a 3'-adenosine, a process mediated by PAPD4. nih.gov This stabilization is crucial for its function in regulating liver gene expression.

Conversely, 3'-adenylation can also trigger RNA degradation. The oncogenic miRNA, miR-21, can be adenylated at its 3'-end by PAPD5. pnas.org This modification serves as a signal for subsequent trimming and degradation by exoribonucleases. pnas.org Disruption of this degradation pathway has been observed in various cancers. pnas.org

Furthermore, 3'-adenylation can influence the interaction of small RNAs with their protein partners. The addition of adenine residues to the 3'-end of miRNAs can affect their loading into Argonaute (AGO) proteins, which are essential components of the RNA-induced silencing complex (RISC). nih.gov This suggests that 3'-adenylation can modulate the gene-silencing activity of miRNAs.

In the broader context of RNA processing, the presence of a 3'-terminal adenylic acid can also prevent other modifications. For instance, the post-transcriptional 3'-adenylation of certain small RNAs has been shown to inhibit their subsequent 3'-uridylation, indicating a competitive interplay between different terminal modifications that fine-tunes RNA function.

While direct binding of free this compound to DNA is not a widely documented phenomenon, the adenine base within the DNA structure is a key site for protein recognition. DNA-binding proteins can form specific hydrogen bonds and van der Waals contacts with adenine in the major groove, contributing to sequence-specific recognition. However, this pertains to the incorporated nucleotide rather than free this compound. There is ongoing research into the interaction of small molecules with non-canonical DNA structures like G-quadruplexes, which are formed in guanine-rich regions of DNA. nih.govnih.govwashington.eduresearchgate.netyoutube.com While various ligands have been shown to bind and stabilize these structures, a specific regulatory role for free this compound in this context has yet to be firmly established.

| Interaction/Process | Affected Biomolecule | Mediating Enzyme(s) | Regulatory Outcome |

|---|---|---|---|

| 3'-Adenylation (Stabilization) | microRNA (e.g., miR-122) | PAPD4 (GLD-2) | Increased miRNA stability and activity. nih.gov |

| 3'-Adenylation (Degradation) | microRNA (e.g., miR-21) | PAPD5 | Initiates trimming and degradation of the miRNA. pnas.org |

| Modulation of Protein Binding | miRNA and Argonaute (AGO) proteins | Nucleotidyltransferases | Influences the loading of miRNA into the RISC complex. nih.gov |

| Inhibition of 3'-Uridylation | Small RNAs | - | Prevents an alternative 3'-end modification, thereby regulating RNA fate. |

| Incorporation into RNA | RNA | RNA Polymerases | Serves as a fundamental building block of RNA molecules. |

Advanced Research Methodologies for 3 Adenylic Acid Studies

Chromatographic Separation and Quantification Techniques for 3'-Adenylic Acid

Chromatographic techniques are fundamental for isolating this compound from complex biological matrices and accurately measuring its concentration. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are at the forefront of these analytical efforts.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of nucleotides, including this compound. Reversed-phase HPLC (RP-HPLC) is a common approach for separating adenosine (B11128) nucleotides. ucl.ac.uk The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. ucl.ac.uk The polarity of the adenosine nucleotides, which increases with the number of phosphate (B84403) groups, dictates their retention time; more polar compounds elute earlier. ucl.ac.uk

Key parameters in HPLC method development for adenosine phosphates include the choice of column, mobile phase composition, and detector. A C18 column is frequently employed for the separation of these compounds. nih.gov The mobile phase often consists of a buffer, such as potassium hydrogen phosphate, to control pH and ensure reproducible retention times. nih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for separating ATP, ADP, and AMP. nih.gov UV detection is commonly used, with the absorbance monitored at a wavelength where adenosine compounds exhibit strong absorbance, typically around 254-260 nm. nih.govbjmu.edu.cn

A study detailing the separation of adenosine phosphates in human bronchial epithelial cells utilized a C18 column with isocratic elution using 50 mM potassium hydrogen phosphate at pH 6.80, with UV detection at 254 nm. nih.gov Another method for determining adenosine and related substances used a C18 column with a mobile phase of 0.01 mol·L-1 KH2PO4 (pH 3.7) and methanol, with UV detection at 260 nm. bjmu.edu.cn

Table 1: HPLC Parameters for Adenosine Nucleotide Analysis

| Parameter | Method 1 nih.gov | Method 2 bjmu.edu.cn |

|---|---|---|

| Column | C18 (3 × 150 mm, 2.7 µm) | ODS (C18) (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | 50 mM Potassium Hydrogen Phosphate (pH 6.80) | 0.01 mol·L-1 KH2PO4 (pH 3.7) - CH3OH (94:6) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | Not specified | 1.0 mL·min-1 |

| Detection | UV at 254 nm | UV at 260 nm |

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.govresearchgate.net When coupled with mass spectrometry (MS), UHPLC-MS becomes a powerful tool for the analysis of this compound and other nucleotides. nih.gov This combination allows for both the separation of complex mixtures and the highly sensitive and specific detection of the target analytes.

The smaller particle size of the stationary phase in UHPLC columns (typically <2 µm) contributes to the enhanced separation efficiency. mdpi.com For the analysis of polar compounds like nucleotides, hydrophilic interaction liquid chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography. nih.govresearchgate.net

A study characterizing nucleosides and nucleobases in Angelicae Sinensis Radix employed a UHPLC-triple quadrupole mass spectrometry (TQ-MS) method. nih.gov An Acquity BEH Amide column was chosen for its excellent suitability for highly polar compounds. nih.gov The mobile phase consisted of a mixture of an aqueous solution (containing ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) with formic acid) and an acetonitrile (B52724) solution. nih.gov This setup provided satisfactory retention and separation for the target compounds. nih.gov

The coupling of UHPLC with MS allows for the use of techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 2: UHPLC-MS Parameters for Nucleoside and Nucleobase Analysis

| Parameter | Description nih.gov |

|---|---|

| UHPLC Column | Acquity BEH Amide (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | Aqueous solution (5 mM ammonium acetate and ammonium formate, 0.2% formic acid) |

| Mobile Phase B | Acetonitrile solution (1 mM ammonium acetate and ammonium formate, 0.2% formic acid) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (TQ-MS) |

| Ionization Mode | Positive and Negative Electrospray Ionization |

Mass Spectrometry-Based Approaches for this compound Detection and Flux Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed analysis of this compound, providing information on its molecular weight, structure, and metabolic fate. Various MS techniques are employed to achieve high sensitivity, specificity, and structural confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and non-volatile biomolecules like nucleotides. nih.gov ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight of this compound. nih.govumich.edu The process involves creating a fine spray of charged droplets from a sample solution, followed by solvent evaporation and the ejection of ions into the mass analyzer. nih.gov

For nucleotides, ESI is typically performed in the negative ion mode due to the presence of the negatively charged phosphate group. umich.edu This technique can be readily coupled with liquid chromatography (LC), such as HPLC or UHPLC, for LC-ESI-MS analysis, which combines the separation power of LC with the detection capabilities of MS. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules and the identification of impurities. wikipedia.org In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org The fragmentation pattern, or MS/MS spectrum, provides a structural fingerprint of the molecule.

For this compound, MS/MS can be used to confirm its identity by comparing its fragmentation pattern to that of a known standard. researchgate.net A study on the phosphorylation of adenosine showed that the isomers 2'-, 3'-, and 5'-AMP could be distinguished by their retention times and confirmed by their MS/MS fragmentation spectra. researchgate.net The precursor ion at m/z 346.05 was selected and fragmented to produce characteristic product ions. researchgate.net This technique is also invaluable for impurity profiling, as it can help to identify and characterize related substances and degradation products in a sample. researchgate.net

Table 3: Characteristic MS/MS Fragmentation of Adenosine Monophosphates

| Compound | Precursor Ion (m/z) researchgate.net | Key Fragment Ions (m/z) |

|---|---|---|

| This compound | 346.05 | Varies based on collision energy and instrument |

| 5'-Adenylic acid | 346.05 | Varies based on collision energy and instrument |

| 2'-Adenylic acid | 346.05 | Varies based on collision energy and instrument |

Note: Specific fragment ion m/z values can vary depending on the experimental conditions.

Isotopic tracing, in conjunction with metabolomics, is a powerful approach to study the dynamics of metabolic pathways, including those involving this compound. nih.govscripps.edu This technique involves introducing stable isotope-labeled substrates (tracers), such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, into a biological system. creative-proteomics.comnih.gov The labeled atoms are incorporated into downstream metabolites, and the resulting mass shifts can be detected by mass spectrometry. ox.ac.uk

By analyzing the mass isotopologue distribution (the relative abundance of different isotopically labeled forms of a metabolite), it is possible to trace the flow of atoms through metabolic networks and quantify metabolic fluxes. creative-proteomics.comnih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone. nih.govkuleuven.be

For example, by using uniformly ¹³C-labeled glucose, researchers can track the incorporation of carbon atoms from glucose into the ribose and adenine (B156593) components of this compound, providing insights into the activity of the pentose (B10789219) phosphate pathway and purine (B94841) nucleotide biosynthesis. nih.gov This approach is crucial for understanding how metabolic pathways are regulated under different physiological and pathological conditions. isotope.com

Table 4: Common Stable Isotope Tracers in Metabolic Studies

| Isotope Tracer | Metabolic Pathway(s) Investigated |

|---|---|

| ¹³C-labeled glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Nucleotide Synthesis creative-proteomics.com |

| ¹³C-labeled glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism, Nucleotide Synthesis creative-proteomics.com |

| ¹⁵N-labeled glutamine | Nitrogen Metabolism, Amino Acid and Nucleotide Synthesis creative-proteomics.com |

Radiotracer Techniques in this compound Metabolic Flux Studies

Radiotracer techniques are essential for studying the metabolic fate of this compound within a cell or organism. These methods involve labeling the molecule with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or phosphorus-32 (B80044) (³²P), and then tracking its movement and transformation through various metabolic pathways.

Metabolic flux analysis using isotope tracers allows for the quantitative measurement of the rates of metabolic reactions. creative-proteomics.comrsc.org By introducing isotopically labeled precursors of this compound into a biological system, researchers can follow the incorporation of the label into 3'-AMP and its subsequent conversion into other metabolites. nih.govisotope.com This provides a dynamic picture of the synthesis, degradation, and turnover of the this compound pool. These techniques are invaluable for understanding how metabolic pathways are regulated and how they respond to different physiological conditions or genetic modifications. creative-proteomics.com

In Vitro and Cell-Free Systems for Mechanistic Elucidation of this compound Biochemistry

In vitro and cell-free systems provide a simplified and controlled environment to study the biochemical reactions involving this compound. nih.gov These systems typically consist of purified enzymes and substrates in a test tube, free from the complexities and competing reactions of a living cell. thermofisher.com

Cell-free protein synthesis (CFPS) systems, which contain the necessary cellular machinery for transcription and translation, are powerful tools for producing and studying the enzymes that metabolize this compound. nih.govbiorxiv.org These systems allow researchers to investigate the catalytic mechanism, substrate specificity, and kinetics of individual enzymes in detail. For example, one could use a cell-free system to synthesize a specific nuclease and then study its activity on this compound as a substrate. The open nature of these systems allows for direct manipulation of reaction components and conditions, facilitating a deep mechanistic understanding of the biochemical processes involving this compound. youtube.com

Genetic and Molecular Biology Tools for Manipulating this compound Levels and Related Enzymes in Model Organisms

Genetic and molecular biology tools are indispensable for investigating the biological roles of this compound in vivo. By manipulating the genes that encode for enzymes involved in 3'-AMP metabolism in model organisms such as E. coli, yeast, or cultured mammalian cells, researchers can study the physiological consequences of altered this compound levels. nih.gov

Techniques such as gene knockout, knockdown (e.g., using RNA interference), and overexpression allow for the systematic perturbation of the cellular machinery responsible for synthesizing or degrading this compound. nih.gov For instance, deleting the gene for an enzyme that produces 3'-AMP would lead to a decrease in its intracellular concentration, and any resulting phenotypic changes in the organism would provide clues about the function of this compound. Modern gene-editing technologies like CRISPR/Cas9 have further revolutionized this field by enabling precise and efficient modification of target genes. nih.govprbb.org These genetic approaches, combined with metabolomic analysis to measure the resulting changes in this compound and other metabolite levels, are powerful for dissecting the complex regulatory networks in which this nucleotide participates.

Computational and Theoretical Investigations of 3 Adenylic Acid

Molecular Dynamics Simulations of 3'-Adenylic Acid and Macromolecular Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational microscope for examining the dynamic behavior of biological macromolecules at an atomic level. uiuc.edu These simulations can provide detailed insights into the conformational changes, binding energetics, and interaction networks of molecules like this compound with its protein or nucleic acid targets. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom over time, revealing the intricate dance of molecular interactions that govern biological function. nih.govresearchgate.net

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on the closely related adenosine (B11128) monophosphate (AMP) and other nucleotides. researchgate.netnih.gov For instance, all-atom MD simulations have been successfully employed to investigate the interactions of AMP with lipid membranes, revealing how the molecule orients itself and interacts with the membrane surface. researchgate.net Such studies typically involve constructing a simulation system that includes the ligand (in this case, this compound), the macromolecular target (e.g., a protein), and a solvent environment (typically water and ions) to mimic physiological conditions. researchgate.net

The force fields used in these simulations are crucial for accurately describing the interatomic forces. These parameters are derived from experimental data and quantum mechanical calculations. The simulation then proceeds in discrete time steps, typically on the order of femtoseconds, and can extend for microseconds or longer, depending on the computational resources available. nih.gov

Table 1: Key Parameters in a Typical Molecular Dynamics Simulation of a Nucleotide-Protein Complex

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the aqueous environment. | TIP3P, SPC/E |

| Ensemble | Statistical mechanics framework (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

| Integration Timestep | The time interval between successive calculations of forces and positions. | 1-2 femtoseconds |

| Simulation Time | The total duration of the simulation. | Nanoseconds to microseconds |

Analysis of the resulting trajectories can provide a wealth of information. For example, by tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can assess the stability of the complex over time. researchgate.net Furthermore, detailed analysis of non-covalent interactions, such as hydrogen bonds and salt bridges, can identify the key residues involved in binding this compound. Free energy calculations, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP), can be employed to estimate the binding affinity of this compound to its target. mdpi.com These computational approaches are invaluable for understanding the structural basis of this compound recognition and can guide the design of experiments to probe these interactions. nih.govnih.gov

Quantum Mechanical Calculations on this compound Reactivity and Electronic Properties

Quantum mechanics (QM) provides the fundamental framework for understanding the behavior of electrons in molecules, and thus, their chemical reactivity and electronic properties. wikipedia.orgbritannica.com Quantum mechanical calculations, based on solving the Schrödinger equation, can provide highly accurate information about the geometry, energy, and electronic structure of molecules like this compound. britannica.compurdue.edu

Different levels of theory and basis sets can be employed in QM calculations, ranging from semi-empirical methods to more computationally expensive ab initio and density functional theory (DFT) methods. nih.govarxiv.org For a molecule like this compound, DFT methods often provide a good balance between accuracy and computational cost. These calculations can be used to optimize the molecular geometry, determine the vibrational frequencies, and calculate various electronic properties. researchgate.net

One of the key applications of QM calculations is to study the reactivity of this compound. By calculating the distribution of electron density, one can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard, as they represent the electron-donating and electron-accepting capabilities of the molecule, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 2: Representative Electronic Properties of Adenosine Monophosphate from Quantum Chemical Calculations

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the separation of positive and negative charges. | Influences intermolecular interactions. |

| Mulliken Charges | A method for estimating partial atomic charges. | Provides insight into the charge distribution within the molecule. |

Furthermore, QM calculations can be used to model the mechanism of enzymatic reactions involving this compound. By constructing a model of the enzyme's active site and the substrate, one can calculate the energy profile of the reaction pathway, identifying transition states and intermediates. This information is crucial for understanding how enzymes catalyze reactions with high specificity and efficiency. While specific quantum mechanical studies on this compound are not abundant, the principles and their application to the closely related adenosine monophosphate provide a clear blueprint for such investigations. researchgate.net

Bioinformatics Approaches for Identifying this compound Binding Motifs and Functional Domains

Bioinformatics provides a suite of computational tools and databases that are essential for identifying and characterizing the binding sites of small molecules like this compound on a genomic or proteomic scale. nih.gov These approaches leverage the vast amount of sequence and structural data available to predict and analyze macromolecular interactions.

One common approach is to search for conserved sequence motifs in proteins that are known to bind to adenosine-containing ligands. These motifs are short, recurring patterns of amino acids that are important for binding. Databases such as PROSITE, Pfam, and SMART contain extensive collections of protein domains and motifs. github.io By scanning a protein sequence against these databases, one can identify potential binding sites for this compound. For example, the recognition of the adenine (B156593) base is a common feature in many ATP- and NAD-binding proteins, and specific motifs associated with adenine binding have been characterized.

Structure-based approaches are also highly valuable. If the three-dimensional structure of a protein is known, computational tools can be used to predict potential binding pockets on the protein surface. These methods often analyze the shape, size, and chemical properties of the pockets to identify those that are complementary to this compound. Docking simulations can then be used to predict the binding mode and affinity of this compound to these pockets.

Machine learning methods are increasingly being used to predict ligand-binding sites with high accuracy. nih.govresearchgate.net These methods are trained on large datasets of known protein-ligand complexes and can learn to recognize the complex patterns of features that are indicative of a binding site. For instance, a system has been developed for the automatic generation of protein-ligand binding prediction tools, which has been successfully applied to adenosine monophosphate (AMP). nih.govresearchgate.net Such a system could be readily adapted to predict this compound binding sites.

Table 3: Common Bioinformatics Tools and Databases for Binding Motif and Domain Identification

| Tool/Database | Description | Application for this compound |

| Pfam | A large collection of protein families, each represented by multiple sequence alignments and hidden Markov models (HMMs). | Identifying conserved domains that may be involved in nucleotide binding. |

| PROSITE | A database of protein domains, families and functional sites, as well as patterns and profiles to identify them. | Searching for known adenosine-binding motifs in protein sequences. |

| InterPro | An integrated database of predictive protein signatures used for the classification and automatic annotation of proteins and genomes. | Comprehensive analysis of protein families and domains associated with 3'-AMP binding. |

| MEME Suite | A set of tools for discovering and analyzing sequence motifs. | Discovering novel binding motifs for this compound from a set of interacting proteins. |

| AutoDock | A suite of automated docking tools. | Predicting the binding pose and affinity of this compound to a protein with a known structure. |

By combining these various bioinformatics approaches, researchers can generate hypotheses about the proteins that interact with this compound and the specific binding sites involved. These computational predictions can then be validated experimentally, leading to a deeper understanding of the biological roles of this important molecule.

Systems Biology Modeling of this compound Metabolic Networks and Regulation

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with mathematical modeling. nih.gov Modeling the metabolic network of this compound can provide a holistic view of its synthesis, degradation, and integration with other metabolic pathways. nih.gov Such models can be used to predict metabolic fluxes, identify key regulatory points, and understand how the network responds to perturbations.

The construction of a metabolic model for this compound begins with the reconstruction of its metabolic pathway from biochemical literature and genomic data. This involves identifying all the enzymes and reactions involved in its metabolism. The Human Metabolome Database indicates that 3'-AMP is involved in pyrimidine (B1678525) metabolism. hmdb.ca The stoichiometry of each reaction is then represented in a mathematical format, typically as a stoichiometric matrix.

Flux Balance Analysis (FBA) is a widely used method for analyzing metabolic networks at steady state. mdpi.com FBA uses linear programming to calculate the flow of metabolites through the network, given a set of constraints such as nutrient availability and the requirement for biomass production. By applying FBA to a model of this compound metabolism, one can predict the optimal distribution of metabolic fluxes that maximizes a particular cellular objective, such as growth or ATP production.

Table 4: Key Components of a Systems Biology Model of this compound Metabolism

| Component | Description | Example for this compound |

| Metabolites | The chemical species in the network. | This compound, ATP, Ribose-5-phosphate |

| Reactions | The biochemical transformations of metabolites. | Phosphorylation, dephosphorylation, salvage pathways |

| Enzymes | The protein catalysts for the reactions. | Kinases, phosphatases, nucleotidases |

| Stoichiometric Matrix | A mathematical representation of the network's stoichiometry. | Defines the quantitative relationships between metabolites and reactions. |

| Objective Function | The biological objective to be optimized. | Maximization of biomass, ATP production, or a specific product. |

These models can be further enhanced by integrating other types of 'omics' data, such as transcriptomics and proteomics, to provide a more comprehensive picture of metabolic regulation. nih.gov For example, gene expression data can be used to constrain the activity of enzymes in the model, allowing for more accurate predictions of metabolic behavior under different conditions. While a dedicated, comprehensive systems biology model for this compound metabolism is not yet widely published, the established frameworks for metabolic network modeling provide a clear path for its development. wikipedia.orgnih.gov Such a model would be a valuable tool for understanding the role of this compound in cellular metabolism and for identifying potential targets for metabolic engineering or therapeutic intervention.

Emerging Research Frontiers and Future Directions for 3 Adenylic Acid Studies

Discovery of Novel Regulatory Roles for 3'-Adenylic Acid in Unexplored Biological Processes

Historically, the focus of nucleotide research has been predominantly on 5'-isomers like adenosine (B11128) 5'-monophosphate (AMP) and its derivatives, adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), which are central to cellular energy metabolism. wikipedia.org However, recent studies have begun to illuminate the distinct and previously unexplored roles of this compound.

A significant breakthrough has been the discovery of 3'-AMP's role in the regulation of cell proliferation. Research has demonstrated that 3'-AMP can inhibit the proliferation of human aortic and coronary vascular smooth muscle cells. hmdb.ca This inhibitory effect is mediated through the activation of A2B adenosine receptors, suggesting a potential pathway for therapeutic intervention in vascular diseases characterized by excessive cell growth. hmdb.ca This finding opens up new avenues to investigate the role of 3'-AMP in other hyperproliferative disorders.

The nervous system represents another critical, yet underexplored, area for 3'-AMP research. Adenosine itself is a well-established neuromodulator, influencing synaptic transmission and neuronal excitability. nih.gov While the specific contributions of 3'-AMP to these processes are not yet fully elucidated, the enzymatic machinery for its production and degradation exists within nervous tissue. Future investigations could focus on whether 3'-AMP acts as a distinct signaling molecule at the synapse, potentially modulating the release of neurotransmitters or the activity of postsynaptic receptors.

Furthermore, the immune system presents a fertile ground for discovering novel functions of this compound. Adenosine is known to play a crucial role in regulating immune responses, and adenosine deaminase, an enzyme that breaks down adenosine, is vital for lymphocyte proliferation. nih.gov The potential for 3'-AMP to specifically modulate immune cell function, either directly or through its conversion to adenosine, remains an important and unexplored research question.

Table 1: Potential Unexplored Biological Processes for this compound

| Biological Process | Potential Regulatory Role of this compound |

| Angiogenesis | Modulation of endothelial cell proliferation and migration. |

| Neuroinflammation | Regulation of microglial activation and cytokine release. |

| Apoptosis | Induction or inhibition of programmed cell death pathways. |

| Stem Cell Differentiation | Influence on lineage commitment and self-renewal. |

Development of Advanced Biosensors and Probes for In Situ Detection of this compound

A major hurdle in elucidating the specific roles of this compound is the lack of tools for its sensitive and selective detection in living cells and tissues. The development of advanced biosensors and probes is therefore a critical research frontier. Current biosensor technologies for related molecules like adenosine and ATP offer a strong foundation for creating 3'-AMP-specific tools. nih.govrsc.org

Aptamers, which are short, single-stranded DNA or RNA molecules that can fold into complex three-dimensional structures to bind specific targets, are a particularly promising platform. nih.gov The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process allows for the in vitro selection of aptamers with high affinity and specificity for a wide range of molecules, from small ions to large proteins. mdpi.com The development of a 3'-AMP-specific aptamer would be a significant breakthrough, enabling the creation of a variety of sensor formats.

Fluorescent probes are another powerful tool for visualizing the localization and dynamics of molecules within cells. nih.gov A fluorescent probe for this compound could be designed based on a 3'-AMP-specific aptamer conjugated to a fluorophore. nih.gov Such a probe would allow for real-time imaging of 3'-AMP concentrations in different cellular compartments, providing invaluable insights into its spatial and temporal regulation.

Table 3: Potential Technologies for this compound Biosensor Development

| Technology | Principle | Potential Application for 3'-AMP Detection |

| Aptamer-Based Sensors | Specific binding of a nucleic acid aptamer to 3'-AMP. | Electrochemical or fluorescent detection of 3'-AMP in biological fluids. nih.gov |

| Fluorescent Probes | A fluorophore whose emission properties change upon binding to 3'-AMP. | In situ imaging of 3'-AMP dynamics in living cells. nih.gov |

| Enzyme-Based Biosensors | An enzyme that specifically recognizes and metabolizes 3'-AMP, coupled to a signal transducer. | Quantitative measurement of 3'-AMP levels in cell lysates or tissue extracts. |

| Förster Resonance Energy Transfer (FRET) | Distance-dependent energy transfer between two fluorophores linked by a 3'-AMP-binding domain. | Ratiometric sensing of 3'-AMP concentrations with high sensitivity. |

The key challenge in developing these tools will be achieving high selectivity for 3'-AMP over its isomers, 5'-AMP and 2'-AMP, as well as other structurally similar nucleotides.

Integration of Multi-Omics Data (e.g., transcriptomics, proteomics, metabolomics) for Comprehensive this compound Research

To gain a holistic understanding of the biological roles of this compound, it will be essential to move beyond single-gene or single-pathway analyses and embrace a systems-level approach. The integration of multiple "omics" datasets—transcriptomics (the study of all RNA transcripts), proteomics (the study of all proteins), and metabolomics (the study of all metabolites)—offers a powerful strategy for constructing a comprehensive picture of 3'-AMP's influence on cellular networks.

A targeted proteomics approach, for instance, could be employed to identify proteins that specifically bind to this compound. One such study successfully used a desthiobiotin-conjugated AMP acyl-phosphate probe to enrich and identify 195 candidate AMP-binding kinases, revealing a potential role for AMP in the MAPK signaling pathway. nih.gov A similar strategy tailored for 3'-AMP could uncover novel effector proteins and signaling pathways regulated by this molecule.

Metabolomics studies will be crucial for understanding the synthesis, degradation, and flux of this compound in various physiological and pathological states. Advanced techniques like mass spectrometry imaging can even visualize the subcellular localization of metabolites, which could reveal, for example, whether 3'-AMP is concentrated in specific organelles. nih.gov

Transcriptomics can then be used to analyze how changes in intracellular 3'-AMP levels, or the activity of 3'-AMP-binding proteins, affect global gene expression patterns. By integrating these different omics datasets, researchers can begin to build predictive models of 3'-AMP function.

Table 4: Application of Multi-Omics Approaches to this compound Research

| Omics Approach | Research Question | Expected Outcome |

| Transcriptomics | How does an increase in 3'-AMP levels affect gene expression? | Identification of genes and pathways regulated by 3'-AMP signaling. |

| Proteomics | What proteins specifically interact with this compound? | Discovery of novel 3'-AMP receptors, enzymes, and effector proteins. nih.gov |

| Metabolomics | How do cellular levels of 3'-AMP change in response to different stimuli? | Understanding the metabolic pathways that produce and consume 3'-AMP. nih.gov |

| Integrative Multi-Omics | How does 3'-AMP signaling regulate complex cellular processes? | A systems-level understanding of the biological roles of this compound. |

Unexplored Enzymatic Transformations and Chemical Modifications Involving this compound

The enzymatic landscape surrounding this compound is largely uncharted territory. While the enzymes involved in the metabolism of 5'-AMP are well-characterized, those that specifically produce or degrade 3'-AMP are less understood. The discovery and characterization of novel enzymes that act on this compound as a substrate is a key research frontier. This could include novel phosphodiesterases, kinases, or nucleotidases with a unique specificity for the 3'-phosphate position.

Furthermore, the enzymatic synthesis of this compound derivatives represents a promising avenue for both basic research and therapeutic development. For example, multi-enzyme cascades have been developed for the synthesis of related cyclic dinucleotides like 2'3'-cGAMP, demonstrating the power of biocatalysis in creating complex nucleotide structures. rsc.org Similar enzymatic systems could be engineered to produce modified versions of 3'-AMP with enhanced stability or altered biological activity.

Chemical modifications of this compound also offer a powerful approach to creating valuable research tools. For example, the addition of fluorescent tags or cross-linking agents could facilitate the identification of 3'-AMP-binding proteins and the study of their interactions. The synthesis of non-hydrolyzable 3'-AMP analogs, such as those with phosphorothioate (B77711) modifications, could be used to lock target proteins in a specific conformational state, aiding in structural and functional studies. nih.gov